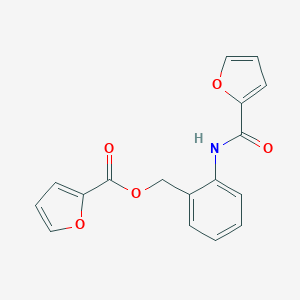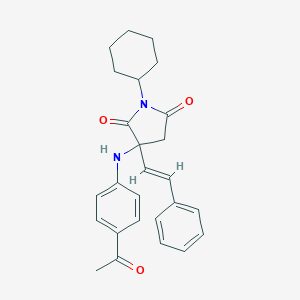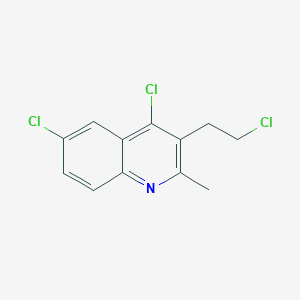
2-(2-Furoylamino)benzyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furoylamino)benzyl 2-furoate, also known as FB1, is a mycotoxin produced by the fungus Fusarium verticillioides. It is commonly found in corn and other cereal crops, and has been linked to various health issues in both humans and animals. In recent years, FB1 has gained attention in scientific research due to its potential applications in medicine and agriculture.
Mécanisme D'action
2-(2-Furoylamino)benzyl 2-furoate works by inhibiting ceramide synthase, an enzyme involved in the synthesis of ceramide, a lipid that plays a key role in cell signaling and apoptosis. By inhibiting ceramide synthase, 2-(2-Furoylamino)benzyl 2-furoate disrupts the balance of ceramide and other lipids in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(2-Furoylamino)benzyl 2-furoate has been shown to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and altering lipid metabolism. It has also been linked to various health issues in animals, such as liver and kidney damage, and has been suggested as a potential contributor to various human diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Furoylamino)benzyl 2-furoate is a useful tool for studying the role of ceramide and other lipids in cell signaling and apoptosis. Its anti-tumor and anti-inflammatory properties also make it a potential candidate for drug development. However, its toxicity and potential health risks must be carefully considered when using it in lab experiments.
Orientations Futures
There are several areas of future research that could be pursued with 2-(2-Furoylamino)benzyl 2-furoate. One area is the development of 2-(2-Furoylamino)benzyl 2-furoate-based drugs for the treatment of cancer and inflammatory diseases. Another area is the use of 2-(2-Furoylamino)benzyl 2-furoate as a natural pesticide in agriculture. Additionally, further research is needed to fully understand the health risks associated with 2-(2-Furoylamino)benzyl 2-furoate exposure and to develop effective strategies for minimizing these risks.
Méthodes De Synthèse
2-(2-Furoylamino)benzyl 2-furoate can be synthesized through a series of chemical reactions, starting with the reaction of furoic acid with thionyl chloride to form furoyl chloride. This is then reacted with 2-aminobenzyl alcohol to form the intermediate 2-(2-furoylamino)benzyl alcohol. Finally, this intermediate is esterified with furoic acid to form 2-(2-Furoylamino)benzyl 2-furoate.
Applications De Recherche Scientifique
2-(2-Furoylamino)benzyl 2-furoate has been studied for its potential applications in medicine and agriculture. In medicine, it has been shown to have anti-tumor and anti-inflammatory properties, and has been suggested as a potential treatment for various cancers and inflammatory diseases. In agriculture, 2-(2-Furoylamino)benzyl 2-furoate has been shown to have anti-fungal properties and has been suggested as a potential natural pesticide.
Propriétés
Formule moléculaire |
C17H13NO5 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
[2-(furan-2-carbonylamino)phenyl]methyl furan-2-carboxylate |
InChI |
InChI=1S/C17H13NO5/c19-16(14-7-3-9-21-14)18-13-6-2-1-5-12(13)11-23-17(20)15-8-4-10-22-15/h1-10H,11H2,(H,18,19) |
Clé InChI |
VXUSHQPOHKUXAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)

![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
